1-Phenyl-3-buten-1-ol

Catalog No.
S570140
CAS No.
936-58-3
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-3-buten-1-ol

CAS Number

936-58-3

Product Name

1-Phenyl-3-buten-1-ol

IUPAC Name

1-phenylbut-3-en-1-ol

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2

InChI Key

RGKVZBXSJFAZRE-UHFFFAOYSA-N

SMILES

C=CCC(C1=CC=CC=C1)O

Canonical SMILES

C=CCC(C1=CC=CC=C1)O
  • Availability and Use

    Information on PubChem [National Institutes of Health], a database of chemical information, lists 1-Phenyl-3-buten-1-ol but does not describe any specific scientific research applications []. Suppliers of the chemical often designate it for "research use only" without specifying the research areas. This suggests the compound may be under investigation for various purposes, but the research itself is not widely published.

  • Chemical Properties

    The presence of both an alcohol group and a double bond (olefin) suggests potential for the molecule to participate in various chemical reactions. However, targeted research into its reactivity and applications is not readily available in scientific literature.

Further exploration might involve:

  • Patent Literature

    Research into 1-Phenyl-3-buten-1-ol may be part of patent applications for new materials or processes. Searching patent databases could reveal applications not yet published in traditional scientific journals [].

  • Future Research

    Given the presence of reactive functional groups, 1-Phenyl-3-buten-1-ol could be a potential candidate for investigation in various research fields, such as:

    • Organic synthesis: As a building block for more complex molecules.
    • Material science: As a component in polymers or other materials.
    • Medicinal chemistry: For potential biological activity, although this is purely speculative at this point.

1-Phenyl-3-buten-1-ol is an aromatic alcohol characterized by the molecular formula C10H12O. This compound features a phenyl group attached to a butenol chain, which makes it an unsaturated compound. It is typically encountered as a clear, colorless liquid and has a boiling point of approximately 228.5 °C. The presence of both an alcohol functional group and a double bond suggests that it can participate in various

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to produce saturated alcohols, often using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions, employing reagents such as thionyl chloride or phosphorus tribromide .

These reactions highlight the compound's reactivity and potential for further chemical transformations.

Research into the biological activity of 1-Phenyl-3-buten-1-ol suggests that it may interact with various enzymes, particularly alcohol dehydrogenases, which catalyze the oxidation of alcohols. This interaction is crucial for its metabolism and may influence its pharmacokinetics in biological systems. The compound's aromatic structure allows it to engage in hydrogen bonding and other intermolecular interactions, potentially affecting its biological efficacy.

1-Phenyl-3-buten-1-ol can be synthesized through several methods, including:

  • Reaction between Allyl Acetate and Benzaldehyde: This method typically employs indium iodide and tetrakis(triphenylphosphine)nickel(0) as catalysts under mild conditions.
    text
    Allyl Acetate + Benzaldehyde → 1-Phenyl-3-buten-1-ol
  • Reaction of Benzaldehyde with 3-Bromo-propene: This process uses bismuth and ammonium chloride in water at room temperature, yielding high purity .

These synthetic routes are adaptable for both laboratory and industrial applications, with conditions optimized for higher yields.

The applications of 1-Phenyl-3-buten-1-ol span various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Fragrance and Flavor Production: Its unique aromatic properties make it valuable in creating fragrances and flavors.
  • Pharmaceutical Research: Ongoing studies explore its potential therapeutic properties and interactions with biological systems .

Studies on the interactions of 1-Phenyl-3-buten-1-ol with enzymes suggest that it may influence metabolic pathways involving cytochrome P450 enzymes. These enzymes play a significant role in the oxidative metabolism of many xenobiotics and endogenous compounds. Understanding these interactions is critical for assessing the compound's safety and efficacy in various applications .

Several compounds share structural similarities with 1-Phenyl-3-buten-1-ol, each possessing unique characteristics:

Compound NameStructure TypeNotable Features
3-Buten-1-olUnsaturated AlcoholLacks phenyl group; simpler structure
4-Phenyl-3-buten-2-oneKetoneContains a ketone functional group instead of hydroxyl
3-Phenyl-2-propyn-1-olAlkyneFeatures a triple bond; different reactivity

Uniqueness: The distinct combination of an aromatic ring and an unsaturated alcohol chain in 1-Phenyl-3-buten-1-ol imparts unique chemical properties that enhance its reactivity compared to similar compounds. This makes it particularly interesting for further research and industrial applications .

1-Phenyl-3-buten-1-ol (CAS 936-58-3) is a chiral secondary alcohol characterized by a phenyl group attached to a butenol backbone. Its IUPAC name, 1-phenylbut-3-en-1-ol, reflects the connectivity: a hydroxyl group at carbon 1, a double bond between carbons 3 and 4, and a terminal phenyl ring. Common synonyms include 1-phenyl-3-buten-1-ol, 4-phenyl-1-buten-4-ol, and α-allylbenzyl alcohol.

IdentifierValue
CAS Registry Number936-58-3
Molecular FormulaC₁₀H₁₂O
Molecular Weight148.20 g/mol
Key ClassificationAromatic alcohol, secondary alcohol, olefinic compound

The compound is classified as an aromatic alcohol due to its phenyl moiety and a secondary alcohol because the hydroxyl group is bonded to a carbon connected to two other carbons. Its olefinic nature arises from the conjugated double bond in the butenol chain.

Historical Context in Organic Chemistry

1-Phenyl-3-buten-1-ol emerged as a significant intermediate in the 1980s, with early syntheses reported in Chemistry Letters and Journal of the American Chemical Society. Key developments include:

  • Synthetic Routes:

    • Allylation of Benzaldehyde: Early methods involved coupling allyl acetate with benzaldehyde under catalytic conditions (e.g., indium iodide).
    • Decarboxylative Halogenation: Later strategies leveraged halogenation of carboxylic acids to generate allylic halides, which were subsequently functionalized.
  • Applications in Drug Development:
    The compound serves as a precursor for synthesizing impurities of Propafenone, a class IC antiarrhythmic agent. Specifically, it is used to prepare (R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one.

Structural Overview and Significance

The structure of 1-phenyl-3-buten-1-ol features:

  • Phenyl Group: Aromatic ring at the terminal position.
  • Butenol Backbone: A four-carbon chain with a hydroxyl group at C1 and a double bond between C3 and C4.

Key Structural Features:

PropertyValueSource
Boiling Point234°CLit.
Density0.992 g/mL at 25°CLit.
Refractive Indexn²⁰/D = 1.53Lit.
Enantiomeric ExcessUp to 96% ee (S-enantiomer)Catalytic Methods

The compound’s chirality at C1 enables enantioselective synthesis. For example, chiral In(III)-catalyzed allylations yield enantiomerically enriched homoallylic alcohols, critical for accessing bioactive molecules like macrolactin A and disorazole C.

Bond Configuration and Geometry

The molecular architecture of 1-phenyl-3-buten-1-ol exhibits a complex arrangement of bonding patterns that contribute to its distinctive chemical and physical properties [1]. The compound features a secondary alcohol functional group, characterized by the hydroxyl group (-OH) attached to a carbon atom that is simultaneously bonded to the aromatic phenyl ring [1] [8]. This configuration classifies the compound as both a secondary alcohol and an aromatic alcohol, reflecting its dual chemical nature.

The structural framework incorporates an olefinic compound designation due to the presence of a carbon-carbon double bond within the aliphatic chain [1]. The alkene functionality is positioned at the terminal end of the three-carbon chain, creating a but-3-en-1-ol backbone structure that extends from the phenyl-substituted carbon center [1] [8]. This arrangement establishes the compound as a homoallylic alcohol, where the hydroxyl group is separated from the alkene moiety by two carbon atoms.

Nuclear magnetic resonance spectroscopic analysis provides detailed insights into the bond configuration and geometric relationships within the molecule [27]. Proton nuclear magnetic resonance data recorded in deuterated chloroform reveals characteristic chemical shifts that correspond to specific structural elements [27]. The aromatic protons appear as a multiplet between 7.26-7.35 parts per million, consistent with the mono-substituted benzene ring system [27]. The vinyl proton associated with the alkene functionality resonates between 5.75-5.85 parts per million, while the terminal vinyl protons appear as a multiplet between 5.11-5.17 parts per million [27].

The carbinol proton, representing the hydrogen atom attached to the carbon bearing the hydroxyl group, exhibits a characteristic triplet pattern at 4.70 parts per million with a coupling constant of 6.4 hertz [27]. This coupling pattern indicates the presence of two adjacent protons on the neighboring methylene carbon, confirming the proposed structural connectivity [27]. The methylene protons linking the carbinol carbon to the alkene system appear as a triplet at 2.50 parts per million [27].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of distinct carbon environments [27]. The spectrum reveals signals at 142.2, 133.9, 133.0, 128.4, and 127.1 parts per million corresponding to the aromatic carbon atoms, while the alkene carbons appear at 133.9 and 118.7 parts per million [27]. The carbinol carbon resonates at 72.5 parts per million, and the methylene carbon appears at 43.8 parts per million [27].

Stereochemical Properties

Chirality and Optical Activity

1-Phenyl-3-buten-1-ol exhibits significant stereochemical complexity due to the presence of a single chiral center within its molecular structure [15] [16]. The compound contains one defined stereocenter located at the carbon atom bearing the hydroxyl functional group, which is simultaneously bonded to the phenyl ring, the hydroxyl group, a hydrogen atom, and the propyl chain containing the terminal alkene [15] [5]. This asymmetric carbon configuration results in the existence of two enantiomeric forms of the compound, designated as the R and S configurations according to the Cahn-Ingold-Prelog priority rules.

The stereochemical analysis reveals that 1-phenyl-3-buten-1-ol possesses absolute stereochemistry with one of one defined stereocenters and zero E/Z centers, indicating that stereoisomerism arises solely from the tetrahedral chiral center rather than geometric isomerism about double bonds [15]. The compound demonstrates optical activity, with the R-configured enantiomer exhibiting positive optical rotation [15]. This optical activity serves as a fundamental characteristic for distinguishing between the two enantiomeric forms and provides a reliable method for monitoring stereochemical purity in synthetic preparations.

Analytical separation of the enantiomers has been successfully achieved using high-performance liquid chromatography techniques employing chiral stationary phases . Specifically, resolution has been accomplished using a Chiralcel OD-H column with a mobile phase consisting of hexane and isopropanol in a 98:2 ratio . Under these chromatographic conditions, the R-enantiomer elutes first with a retention time of 17.5 minutes, while the S-enantiomer elutes later at 20.9 minutes . This separation methodology provides an effective means for determining enantiomeric ratios and assessing the stereochemical purity of synthetic samples.

The stereochemical properties of 1-phenyl-3-buten-1-ol have significant implications for its chemical reactivity and biological activity . The presence of the chiral center influences the three-dimensional spatial arrangement of functional groups, potentially affecting intermolecular interactions and binding affinities with other chiral molecules or biological targets . Research has demonstrated that the enantiomers may exhibit different levels of biological activity, underscoring the importance of stereochemical considerations in applications involving this compound.

PropertyValueSource
Chirality Centers1Multiple databases [15] [5]
Defined Stereocenters1 of 1Inxight Drugs [15]
E/Z Centers0Inxight Drugs [15]
Optical Activity(+) for R-configurationInxight Drugs [15]
Stereochemistry TypeAbsoluteInxight Drugs [15]

(1S)-1-phenylbut-3-en-1-ol Stereoisomer

The (1S)-1-phenylbut-3-en-1-ol stereoisomer represents one of the two enantiomeric forms of the compound, characterized by the S-configuration at the chiral center [16]. This particular stereoisomer is officially registered under the Chemical Abstracts Service number 77118-87-7, distinguishing it from the racemic mixture and the R-configured enantiomer [16] [28]. The S-configuration designation indicates that when the chiral center is viewed according to the Cahn-Ingold-Prelog priority rules, the arrangement of substituents follows a counterclockwise sequence.

The molecular properties of the (1S)-1-phenylbut-3-en-1-ol stereoisomer remain identical to those of the racemic mixture in terms of molecular formula (C₁₀H₁₂O), molecular weight (148.202 grams per mole), and basic structural connectivity [16] [28]. However, the three-dimensional spatial arrangement differs significantly from its enantiomeric counterpart, resulting in distinct optical rotation properties and potentially different biological activities [16].

Structural characterization of the (1S)-1-phenylbut-3-en-1-ol stereoisomer has been accomplished through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry [16]. The compound maintains the same spectroscopic fingerprint as the racemic mixture, with identical chemical shifts and coupling patterns observed in both proton and carbon-13 nuclear magnetic resonance spectra [16]. This spectroscopic equivalence is expected, as enantiomers exhibit identical nuclear magnetic resonance behavior in achiral environments.

The physical properties of (1S)-1-phenylbut-3-en-1-ol align closely with those reported for the racemic mixture, including a boiling point of 228.5 degrees Celsius at 760 millimeters of mercury pressure and a density of approximately 1.0 grams per cubic centimeter [28]. The compound exists as a liquid under standard temperature and pressure conditions, with a flash point of 105.6 degrees Celsius [28].

Synthetic access to enantiopure (1S)-1-phenylbut-3-en-1-ol can be achieved through various asymmetric synthetic methodologies, including catalytic enantioselective approaches [14]. Research has demonstrated the successful preparation of this stereoisomer with high enantiomeric purity using specialized chiral catalysts and reaction conditions designed to favor the formation of the desired absolute configuration [14]. The availability of enantiopure material has facilitated detailed studies of structure-activity relationships and stereochemical effects in various applications.

Structural Comparison with Related Alcohols

The structural analysis of 1-phenyl-3-buten-1-ol in comparison with related alcohols reveals distinctive features that define its unique chemical identity and reactivity profile [18] [19]. When compared to benzyl alcohol, a fundamental difference lies in the extended carbon chain and the presence of the alkene functionality [18]. Benzyl alcohol (C₇H₈O, molecular weight 108.14 grams per mole) represents a primary aromatic alcohol with the hydroxyl group directly attached to a carbon adjacent to the benzene ring [18]. In contrast, 1-phenyl-3-buten-1-ol functions as a secondary alcohol with the hydroxyl group positioned on a carbon that is directly bonded to the aromatic ring but also connected to an extended aliphatic chain [1] [8].

The comparison with 3-buten-1-ol (C₄H₈O, molecular weight 72.11 grams per mole) highlights the significance of the aromatic substitution in 1-phenyl-3-buten-1-ol [29]. While 3-buten-1-ol represents a simple primary alkenyl alcohol with a terminal hydroxyl group, 1-phenyl-3-buten-1-ol incorporates both aromatic and alkenyl functionalities within a secondary alcohol framework [29]. This structural complexity contributes to enhanced molecular stability and altered reactivity patterns compared to the simpler alkenyl alcohol analog.

Structural comparison with 1-phenylbut-3-yn-1-ol reveals the impact of unsaturation type on molecular properties . The alkyne-containing analog (C₁₀H₁₀O, molecular weight 146.19 grams per mole) differs by the presence of a carbon-carbon triple bond instead of the double bond found in 1-phenyl-3-buten-1-ol . This difference results in distinct nuclear magnetic resonance spectroscopic signatures, with the alkyne protons appearing around 2.5 parts per million compared to the alkene protons observed between 5.1-5.9 parts per million in the but-3-en-1-ol derivative .

The relationship between 1-phenyl-3-buten-1-ol and its saturated analog, 1-phenylbutan-1-ol (C₁₀H₁₄O, molecular weight 150.22 grams per mole), demonstrates the influence of alkene functionality on chemical behavior . The saturated compound lacks the reactive double bond, resulting in reduced chemical versatility and different physical properties . The presence of the alkene in 1-phenyl-3-buten-1-ol enables participation in addition reactions, oxidation processes, and other transformations that are not accessible to the saturated derivative.

Analysis of homoallylic alcohol characteristics places 1-phenyl-3-buten-1-ol within a distinct class of compounds characterized by the spatial separation of the hydroxyl group and the alkene functionality by two carbon atoms [21] [23]. This structural arrangement contrasts with allylic alcohols, where the hydroxyl group is directly adjacent to the double bond [29]. The homoallylic configuration influences reactivity patterns, particularly in oxidation reactions and epoxidation processes, where different selectivity patterns are observed compared to allylic alcohol analogs [29] [23].

CompoundMolecular FormulaMolecular Weight (g/mol)Functional GroupsKey Structural Features
1-Phenylbut-3-en-1-olC₁₀H₁₂O148.20Secondary alcohol, alkene, aromaticHomoallylic alcohol with phenyl group [1] [8]
Benzyl AlcoholC₇H₈O108.14Primary alcohol, aromaticBenzylic alcohol [18]
3-Buten-1-olC₄H₈O72.11Primary alcohol, alkeneSimple alkenyl alcohol [29]
1-Phenylbut-3-yn-1-olC₁₀H₁₀O146.19Secondary alcohol, alkyne, aromaticHomopropargylic alcohol
1-Phenylbutan-1-olC₁₀H₁₄O150.22Secondary alcohol, aromaticSaturated phenyl alcohol

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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